molecular formula C17H18N2O2 B10841103 2-(7-Phenylheptanoyl)oxazole-5-carbonitrile

2-(7-Phenylheptanoyl)oxazole-5-carbonitrile

Cat. No.: B10841103
M. Wt: 282.34 g/mol
InChI Key: JOWNZAGZZQQDKI-UHFFFAOYSA-N
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Description

2-(7-phenylheptanoyl)oxazole-5-carbonitrile is a synthetic organic compound known for its potential applications in medicinal chemistry. It is characterized by the presence of an oxazole ring, a phenyl group, and a carbonitrile group, which contribute to its unique chemical properties.

Preparation Methods

The synthesis of 2-(7-phenylheptanoyl)oxazole-5-carbonitrile typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the oxazole ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the phenylheptanoyl group: This step involves the acylation of the oxazole ring using a phenylheptanoyl chloride in the presence of a base such as pyridine.

    Addition of the carbonitrile group:

Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of continuous flow reactors to enhance reaction efficiency.

Chemical Reactions Analysis

2-(7-phenylheptanoyl)oxazole-5-carbonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxazole derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced oxazole derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the carbonitrile group can be replaced by other nucleophiles such as amines or alcohols.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane or tetrahydrofuran, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions include various substituted oxazole derivatives.

Scientific Research Applications

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules, particularly in the development of new materials and catalysts.

    Biology: It has been investigated for its potential as a biochemical probe to study enzyme activity and protein interactions.

    Medicine: The compound has shown promise as an inhibitor of fatty acid amide hydrolase (FAAH), an enzyme involved in the degradation of endocannabinoids.

    Industry: It is used in the development of new polymers and coatings with enhanced properties.

Mechanism of Action

The primary mechanism of action of 2-(7-phenylheptanoyl)oxazole-5-carbonitrile involves the inhibition of FAAH. By inhibiting this enzyme, the compound prevents the breakdown of endocannabinoids, leading to increased levels of these signaling molecules. This results in enhanced activation of cannabinoid receptors, which are involved in regulating pain, inflammation, and other physiological processes .

Comparison with Similar Compounds

2-(7-phenylheptanoyl)oxazole-5-carbonitrile can be compared with other FAAH inhibitors, such as:

The uniqueness of this compound lies in its specific chemical structure, which provides distinct pharmacokinetic and pharmacodynamic properties compared to other FAAH inhibitors.

Properties

Molecular Formula

C17H18N2O2

Molecular Weight

282.34 g/mol

IUPAC Name

2-(7-phenylheptanoyl)-1,3-oxazole-5-carbonitrile

InChI

InChI=1S/C17H18N2O2/c18-12-15-13-19-17(21-15)16(20)11-7-2-1-4-8-14-9-5-3-6-10-14/h3,5-6,9-10,13H,1-2,4,7-8,11H2

InChI Key

JOWNZAGZZQQDKI-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CCCCCCC(=O)C2=NC=C(O2)C#N

Origin of Product

United States

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